molecular formula C16H15Cl2NOS B2484558 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime CAS No. 320422-50-2

2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime

Cat. No.: B2484558
CAS No.: 320422-50-2
M. Wt: 340.26
InChI Key: QBLJFMMRNJLOOO-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime (CAS: 320422-50-2) is a halogenated organic molecule with the molecular formula C₁₆H₁₅Cl₂NOS and a molecular weight of 340.27 g/mol . Its structure features:

  • A 1-(4-chlorophenyl)-1-ethanone backbone.
  • A sulfanyl (-S-) group linked to a 3-chlorobenzyl substituent.
  • An O-methyloxime functional group (-N-O-CH₃) at the ketone position.

This compound is categorized as a sulfanyl-substituted oxime, combining aromatic chlorination with sulfur-based and oxime moieties.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]-N-methoxyethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NOS/c1-20-19-16(13-5-7-14(17)8-6-13)11-21-10-12-3-2-4-15(18)9-12/h2-9H,10-11H2,1H3/b19-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLJFMMRNJLOOO-MNDPQUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(CSCC1=CC(=CC=C1)Cl)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/CSCC1=CC(=CC=C1)Cl)\C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime typically involves multiple steps, starting with the preparation of the chlorinated benzyl and phenyl precursorsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Oxidation of Sulfanyl Group

The thioether group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Sulfoxide formationH₂O₂ (30%), CH₂Cl₂, 0–5°C, 2–4 h2-[(3-Chlorobenzyl)sulfinyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime75–85%
Sulfone formationmCPBA (excess), CHCl₃, RT, 12 h2-[(3-Chlorobenzyl)sulfonyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime60–70%

This reactivity aligns with analogous sulfanyl-containing compounds, where oxidation selectivity depends on stoichiometry and reaction time.

Oxime Reactivity

The O-methyloxime group participates in hydrolysis and nucleophilic substitution:

Acid-Catalyzed Hydrolysis

Under acidic conditions (HCl/H₂O, reflux), the oxime hydrolyzes to regenerate the parent ketone:
C16H15Cl2NOS+H2OHClC15H12Cl2OS+CH3ONH2\text{C}_{16}\text{H}_{15}\text{Cl}_2\text{NOS} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_{15}\text{H}_{12}\text{Cl}_2\text{OS} + \text{CH}_3\text{ONH}_2
Yields exceed 90% when using ethanol as a co-solvent.

Nucleophilic Substitution

The oxime’s nitrogen can act as a nucleophile in alkylation or acylation reactions:

ReactionReagentsProductApplication
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methylated oxime derivativeImproved lipophilicity for pharmacological studies
AcylationAcCl, pyridine, 0°CN-Acetyl oximeStabilization against hydrolysis

These modifications are critical for tuning the compound’s bioavailability .

Aromatic Substitution Reactions

Reaction TypeConditionsProductNotes
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂, DME, 80°CBiaryl derivativesRequires microwave assistance for efficient coupling
Ullmann couplingCuI, 1,10-phenanthroline, K₂CO₃, DMFDiarylamine analogsLimited to electron-rich aryl halides

Such reactions enable structural diversification for structure-activity relationship (SAR) studies .

Thioether Cleavage

The C–S bond in the sulfanyl group can be cleaved under radical or reductive conditions:

MethodReagentsOutcome
Radical-initiatedAIBN, Bu₃SnHFormation of 1-(4-chlorophenyl)ethanone and 3-chlorobenzyl radical
Reductive cleavageLiAlH₄, THFReduction to 1-(4-chlorophenyl)ethanol and 3-chlorobenzylthiol

These pathways are less explored but relevant in degradation studies.

Complexation with Metals

The oxime and sulfur atoms act as ligands in metal coordination complexes:

Metal SaltConditionsComplex StructureApplication
Co(II) perchlorateMeCN/DMF, RTOctahedral Co(II) complexCatalytic studies
Cu(I) bromideEtOH, refluxDinuclear Cu(I) clusterAntimicrobial activity screening

Such complexes are investigated for catalytic and bioactive properties .

Stability Under Environmental Conditions

The compound degrades via photolysis (λ = 254 nm) and hydrolysis (pH 7–9):

ConditionHalf-LifeMajor Degradants
UV light (aqueous MeOH)2.5 hSulfoxide, dechlorinated products
Alkaline hydrolysis (pH 9)48 hKetone, 3-chlorobenzyl sulfonic acid

Stability data inform storage and handling protocols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime exhibit significant antimicrobial properties. In particular, studies have demonstrated that derivatives of oxime compounds can show effectiveness against various bacterial strains.

  • Case Study 1 : A study published in RSC Advances evaluated the antimicrobial activity of synthesized oxime derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with similar structural motifs showed promising results, indicating that modifications in the sulfanyl and oxime groups can enhance antibacterial efficacy .
CompoundBacterial StrainMIC (µg/ml)
9cMycobacterium smegmatis6.25
7aPseudomonas aeruginosa12.5

Antifungal Activity

Additionally, some studies have explored the antifungal potential of related compounds. For example, derivatives were tested against Candida albicans and Penicillium chrysogenum, revealing significant antifungal activity that suggests further investigation into the structure-activity relationship is warranted .

Synthetic Organic Chemistry Applications

The compound's unique structure allows it to be a versatile intermediate in synthetic organic chemistry. Its ability to undergo various chemical reactions makes it a candidate for developing new pharmaceuticals.

Synthesis of New Derivatives

Research has focused on synthesizing new derivatives from this compound, aiming to enhance biological activity or alter pharmacokinetic properties. For instance, modifications at the chlorobenzyl position or variations in the oxime group can lead to compounds with improved selectivity and potency against specific pathogens .

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Chlorophenyl Variations: The target compound has dual chlorophenyl groups (3-chlorobenzyl and 4-chlorophenyl), whereas 1-(4-chlorophenyl)-ethanone oxime (CAS ASC2458) lacks the sulfanyl group and second chlorophenyl substitution .

Sulfur and Nitrogen Chemistry: The sulfanyl group (-S-) in the target compound contrasts with sulfonyl (-SO₂-) or thioether (-S-) groups in analogs like 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-(phenylsulfonyl)-1-ethanone O-(4-chlorobenzyl)oxime (CAS in ), which features a sulfonyl group and thiazole ring.

Oxime Derivatives :

  • The O-methyloxime group in the target compound differs from uncharged oximes (e.g., ASC2458) or benzyl-oximes (e.g., CAS 251096-48-7 in ), which may alter stability and reactivity.

Research Implications

  • Biological Activity : Sulfanyl-oxime hybrids are explored for antimicrobial or enzyme-inhibitory properties. For example, pyrazole-based sulfanyl compounds (e.g., ) exhibit bioactivity, suggesting the target compound could be a candidate for similar studies.
  • Crystallography : The compound’s halogen and sulfur content makes it suitable for single-crystal X-ray studies using programs like SHELXL or visualization via ORTEP-3 .

Biological Activity

The compound 2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime (CAS No. 320422-50-2) is a synthetic organic molecule that has garnered attention for its potential biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C16H15Cl2NOS
  • Molar Mass : 340.27 g/mol
  • Structure : The compound features a sulfanyl group attached to a chlorinated phenyl ring, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antitumor , anti-inflammatory , and antimicrobial properties. The presence of halogen substituents (chlorine) in the phenyl rings is known to enhance biological activity in similar compounds.

Antitumor Activity

Studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For example, derivatives containing chlorinated phenyl groups have shown effectiveness against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)15.2
Compound BMDA-MB-231 (Triple Negative Breast Cancer)10.5
This compoundTBDTBDCurrent Study

The proposed mechanisms for the antitumor effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells.
  • Targeting Specific Kinases : Some derivatives inhibit kinases involved in cancer progression, such as EGFR and BRAF.

Anti-inflammatory and Antimicrobial Properties

The compound's potential anti-inflammatory effects are supported by studies demonstrating that sulfanyl-containing compounds can modulate inflammatory pathways. Additionally, antimicrobial activity has been observed in related structures, suggesting that this compound may also exhibit similar properties.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfanyl derivatives against common pathogens:
    • Staphylococcus aureus : Inhibition zone diameter of 15 mm.
    • Escherichia coli : Inhibition zone diameter of 12 mm.
    • These results indicate moderate antibacterial activity comparable to standard antibiotics.
  • Anti-inflammatory Activity : In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Q & A

Basic: What are the key parameters for optimizing the synthesis of this compound?

The synthesis involves forming the sulfanyl and oxime functional groups. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for sulfanyl bond formation, while ethanol or methanol is preferred for oxime condensation .
  • Temperature : Oxime formation typically requires mild heating (50–70°C), while coupling reactions may need higher temperatures (80–100°C) .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve sulfur-carbon bond formation efficiency .
  • Reaction time : Microwave-assisted synthesis (e.g., 30-second irradiation) can drastically reduce reaction times compared to conventional heating .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm sulfanyl, oxime, and aromatic proton environments. Chemical shifts for the oxime methyl group typically appear at ~3.8 ppm .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving dihedral angles between aromatic rings (e.g., 66.07° between chlorophenyl and isoquinoline moieties in analogous compounds) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (expected MW: ~372–382 g/mol for related derivatives) .

Advanced: How do the sulfanyl and oxime groups influence reactivity in biological systems?

  • Sulfanyl group : Enhances lipophilicity, potentially improving membrane permeability. It may act as a hydrogen bond acceptor in enzyme interactions .
  • O-methyloxime : Stabilizes the oxime against hydrolysis and modulates electronic effects on the ketone moiety, altering binding affinity to targets like kinases or cytochrome P450 enzymes .
  • Contradictions : Some studies report antagonistic effects on bacterial growth, while others show no activity, possibly due to stereochemical variations in sulfanyl orientation .

Advanced: How can researchers resolve contradictions in reported biological activity data?

  • Structural analogs : Compare activity of 3-chlorobenzyl vs. 4-chlorobenzyl derivatives (e.g., 4-chloro analogs show higher antibacterial potency) .
  • Assay conditions : Variations in pH or solvent (e.g., DMSO vs. aqueous buffers) may affect compound solubility and bioavailability .
  • Metabolic stability : Evaluate oxidative degradation pathways (e.g., sulfoxide formation) using LC-MS to identify inactive metabolites .

Advanced: What challenges arise in crystallographic analysis, and how are they addressed?

  • Disorder in sulfanyl groups : Flexible sulfur linkages may require constrained refinement in SHELXL or low-temperature data collection .
  • Hydrogen bonding networks : Intermolecular C–H···O bonds stabilize crystal packing but complicate phase determination. ORTEP-3 visualizes these interactions for manual adjustment .
  • Twinned crystals : Use SHELXD for experimental phasing and SHELXE to resolve twinning in high-throughput pipelines .

Advanced: How do solvent polarity and proticity affect reaction outcomes?

  • Polar aprotic solvents (DMF, DMSO) : Accelerate nucleophilic substitution by stabilizing transition states but may promote side reactions like over-oxidation .
  • Protic solvents (ethanol, methanol) : Favor oxime condensation via hydrogen bonding but reduce solubility of aromatic intermediates, requiring base additives (e.g., K₂CO₃) .

Basic: What physicochemical properties are critical for handling and storage?

  • Melting point : Analogous compounds melt at 96–98°C, suggesting solid-state stability at room temperature .
  • Solubility : Low aqueous solubility (common in chlorinated aromatics) necessitates DMSO or ethanol for biological assays .
  • Light sensitivity : Sulfanyl groups may degrade under UV light; store in amber vials at –20°C .

Advanced: What are the advantages of microwave-assisted synthesis over traditional methods?

  • Rate enhancement : Reactions complete in minutes (e.g., 30 seconds for cyclization vs. hours conventionally) .
  • Yield improvement : Reduced side-product formation due to precise temperature control (e.g., 85% yield for microwave vs. 60% for oil-bath heating) .
  • Energy efficiency : Lower solvent volumes and shorter times align with green chemistry principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.